2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine
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Overview
Description
2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpiperidine with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrazole: Similar in structure but lacks the piperidine ring.
3-(1H-pyrazol-4-yl)piperidine: Similar but without the dimethyl substitution.
2,5-Dimethylpiperidine: Lacks the pyrazole moiety.
Uniqueness: 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine is unique due to the combination of both piperidine and pyrazole rings, which provides a versatile scaffold for various applications. The dimethyl substitution enhances its chemical reactivity and potential for functionalization.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-7-3-10(8(2)11-4-7)9-5-12-13-6-9/h5-8,10-11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
LSWYLVMCKIGGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(NC1)C)C2=CNN=C2 |
Origin of Product |
United States |
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